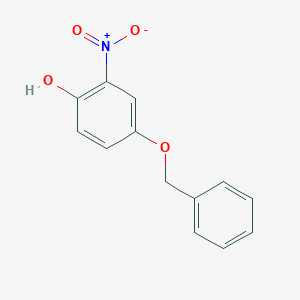

4-(Benzyloxy)-2-nitrophenol

Descripción general

Descripción

“4-(Benzyloxy)-2-nitrophenol” is an organic compound. It is a derivative of hydroquinone and is used medically for depigmentation . It is a colorless solid that is classified as the monobenzyl ether of hydroquinone .

Synthesis Analysis

The synthesis of “4-(Benzyloxy)-2-nitrophenol” involves various chemical reactions. For instance, it has been used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . Additionally, it has been used in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .

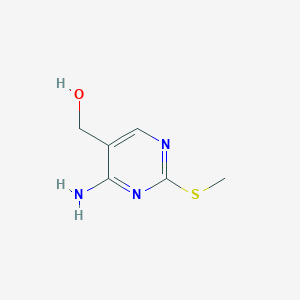

Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-2-nitrophenol” is complex. It has been characterized by various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .

Chemical Reactions Analysis

The chemical reactions involving “4-(Benzyloxy)-2-nitrophenol” are diverse. For instance, it has been used in the synthesis of transition metal complexes derived from Schiff base ligands . It has also been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Aplicaciones Científicas De Investigación

Synthesis of Neurotrophic Compounds

4-(Benzyloxy)-2-nitrophenol: has been utilized in the synthesis of neurotrophic compounds, which are essential for the growth, maintenance, and survival of neurons. The compound serves as a precursor in the enantioselective total synthesis of neurotrophic agents like (-)-talaumidin . These agents have potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Antioxidant Activity

The compound exhibits significant antioxidant properties. It’s used in the synthesis of molecules that demonstrate considerable antioxidant activity, which is crucial in protecting cells from oxidative stress and free radical damage . This property is particularly valuable in the development of new drugs and treatments for diseases caused by oxidative stress.

Antimicrobial Applications

4-(Benzyloxy)-2-nitrophenol: derivatives have shown promising results in antimicrobial studies. They are used to synthesize chalcone derivatives, which exhibit antimicrobial activity against various bacterial strains . This application is critical in the fight against antibiotic-resistant bacteria and the development of new antibiotics.

Anti-inflammatory Properties

Compounds derived from 4-(Benzyloxy)-2-nitrophenol have been evaluated for their anti-inflammatory activities. These studies are important for the development of new anti-inflammatory drugs, which can be used to treat conditions like arthritis and other inflammatory diseases .

Molecular Docking Studies

The compound is also used in molecular docking studies to understand the interaction between drugs and their target sites in the body. This application is vital for drug design and discovery, allowing researchers to predict how a drug will interact with its target and how effective it might be .

Synthesis of Chiral Building Blocks

4-(Benzyloxy)-2-nitrophenol: is a key starting material in the synthesis of chiral building blocks used in asymmetric synthesis. These building blocks are fundamental components in the creation of complex molecules with specific three-dimensional arrangements, which is crucial for the pharmaceutical industry.

Mecanismo De Acción

Target of Action

Related compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been shown to target leukotriene a-4 hydrolase

Mode of Action

It’s known that benzylic compounds are activated towards free radical attack This suggests that 4-(Benzyloxy)-2-nitrophenol may interact with its targets through a similar mechanism, leading to changes in the target molecules

Biochemical Pathways

It’s known that metabolic pathways involve a series of chemical reactions occurring within a cell . The reactants, products, and intermediates of these reactions are known as metabolites, which are modified by a sequence of chemical reactions catalyzed by enzymes

Result of Action

It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack This suggests that 4-(Benzyloxy)-2-nitrophenol may induce changes at the molecular and cellular levels through a similar mechanism

Action Environment

It’s known that the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, involves organoboron reagents under specific conditions This suggests that the action of 4-(Benzyloxy)-2-nitrophenol may also be influenced by environmental factors such as temperature, pH, and the presence of other chemical entities

Safety and Hazards

Propiedades

IUPAC Name |

2-nitro-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYYLYCOPKQGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404806 | |

| Record name | 4-(Benzyloxy)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-nitrophenol | |

CAS RN |

96315-18-3 | |

| Record name | 4-(Benzyloxy)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

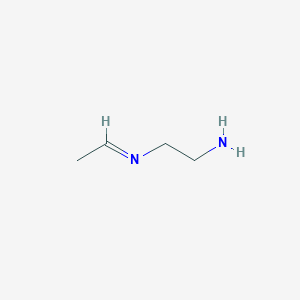

Synthesis routes and methods II

Procedure details

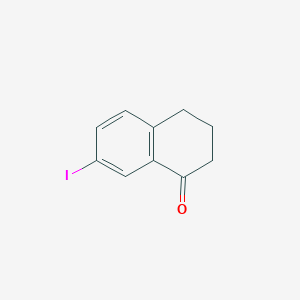

Synthesis routes and methods III

Procedure details

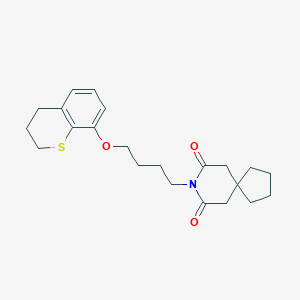

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

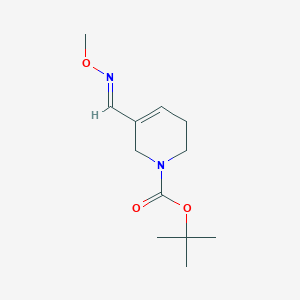

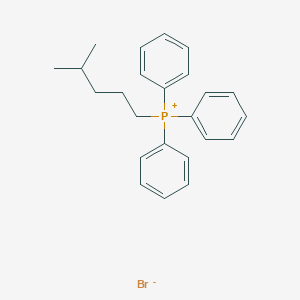

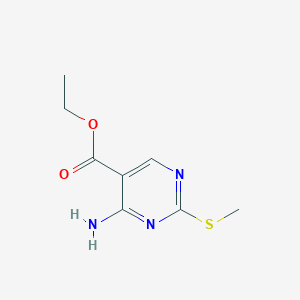

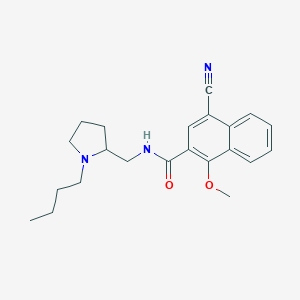

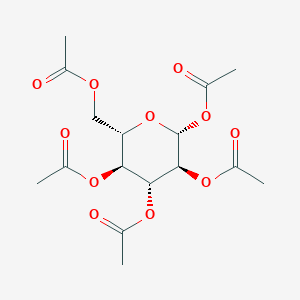

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)

![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)

![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)

![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)

![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)